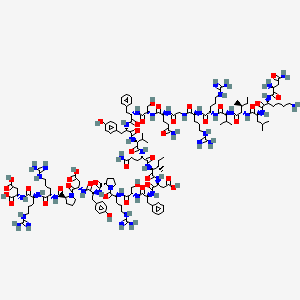
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is a versatile chemical compound used in diverse scientific research. Its application ranges from pharmaceutical studies to organic synthesis, owing to its unique properties and potential for innovative discoveries .
Synthesis Analysis
Alternative methods for the synthesis of pyridoxine have been investigated. The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Molecular Structure Analysis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate contains total 33 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aromatic), 1 aromatic hydroxyl(s), and 1 Pyridine(s) .Chemical Reactions Analysis
The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Physical And Chemical Properties Analysis
The molecular formula of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is C12H16ClNO5. It has an average mass of 289.712 Da and a monoisotopic mass of 289.071686 Da .Applications De Recherche Scientifique
Synthesis of Vitamin B6
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride: has been utilized in the synthesis of Vitamin B6 (Pyridoxine). This compound serves as a key intermediate in alternative methods for the production of Vitamin B6, which is a crucial nutrient involved in amino acid metabolism and a common food additive .
Experimental Procedure
The compound is reduced using silane monomers or polysiloxanes to afford crude pyridoxine.
Results
This method provides an efficient route for synthesizing Vitamin B6, which is essential for the body’s biochemical pathways and is widely used in various vitamin preparations .
Organic Synthesis
In the realm of organic chemistry, Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate hydrochloride is a versatile reagent for constructing complex organic molecules.
Experimental Procedure
The compound undergoes a Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring, a core structure in many organic compounds .
Results
This process is significant for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, due to its reliability and the high-quality yield of the desired products .
Pharmaceutical Studies
The compound’s applications in pharmaceutical studies are diverse, ranging from drug synthesis to serving as a building block for more complex medicinal compounds.
Experimental Procedure
It is often used in the synthesis of derivatives that are tested for their therapeutic potential.
Results
Chemical Research Material
As a high-quality chemical research material, this compound is used in academic and industrial laboratories for method development and chemical analysis.
Experimental Procedure
It is procured as a standard reference material for calibrating instruments and validating analytical methods .
Results
The use of this compound as a reference material ensures the accuracy and reliability of chemical analyses in research and quality control settings .
Educational Purposes
In educational settings, the compound is used to demonstrate chemical reactions and synthesis techniques to students.
Experimental Procedure
It is employed in laboratory courses to illustrate the practical aspects of organic synthesis and analytical chemistry .
Results
The hands-on experience with such compounds helps students understand the theoretical concepts and develop practical skills in chemistry .
Nutritional Research
This compound is also significant in nutritional research, where it is used to study the synthesis and role of vitamins in the human diet.
Experimental Procedure
Researchers use it to explore new synthesis pathways for vitamins and to analyze their presence in food samples .
Results
Such research contributes to the understanding of nutritional science and the development of fortified foods and dietary supplements .
Propriétés
IUPAC Name |
diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5.ClH/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2;/h6,14H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKGXVLBCLUTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)










